

physical and chemical properties of dimethyl pyridine-2,6-carboxylate

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Compound of Interest

Compound Name: *Dimethyl pyridine-2,6-carboxylate*

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Dimethyl Pyridine-2,6-carboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl pyridine-2,6-carboxylate is a diester derivative of pyridine-2,6-dicarboxylic acid. It serves as a crucial building block and intermediate in the synthesis of a wide array of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its rigid, planar pyridine core, combined with the reactive ester functionalities, makes it a versatile scaffold for constructing ligands for metal complexes, macrocycles, and pharmacologically active compounds. This technical guide provides an in-depth overview of the physical and chemical properties of **dimethyl pyridine-2,6-carboxylate**, along with detailed experimental protocols for its synthesis and characterization.

Core Properties

Nomenclature and Identification

Identifier	Value
IUPAC Name	dimethyl pyridine-2,6-dicarboxylate[1][2][3]
Synonyms	Dimethyl 2,6-pyridinedicarboxylate, 2,6-Pyridinedicarboxylic acid, dimethyl ester, 2,6-Bismethoxycarbonylpyridine, 2,6-Dicarbomethoxypyridine, Dimethyl dipicolinate[4][5][6]
CAS Number	5453-67-8[1][2][4][5][6][7]
Molecular Formula	C ₉ H ₉ NO ₄ [1][2][3][4][5][6][7][8]
Molecular Weight	195.17 g/mol [1][2][4][8]
InChI	InChI=1S/C9H9NO4/c1-13-8(11)6-4-3-5-7(10-6)9(12)14-2/h3-5H,1-2H3[1][2][7]
InChIKey	SNQQJEJPMXYTR-UHFFFAOYSA-N[2][5][7]
SMILES	COC(=O)c1cccc(n1)C(=O)OC[2][3]

Physicochemical Properties

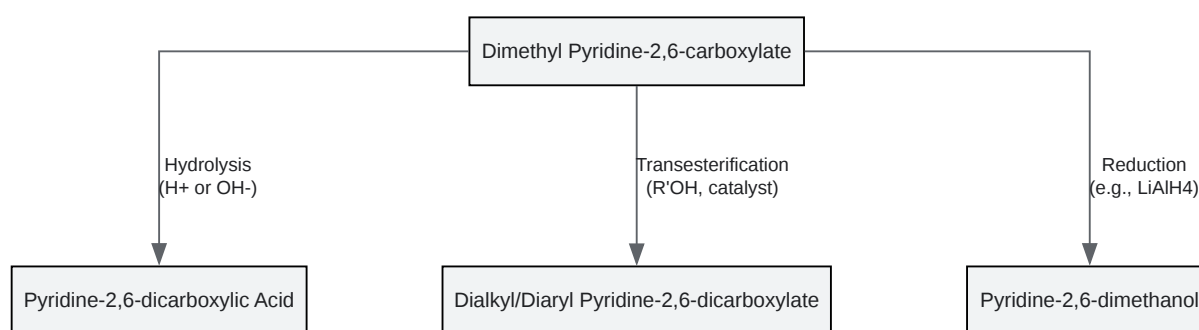
Property	Value
Melting Point	121-125 °C[2][7]
Boiling Point	100 °C at 0.005 Torr[7]
Appearance	Off-white solid[7]
Solubility	Soluble in chloroform. Soluble in water (14 g/L at 25°C)[7].
pKa	-0.46±0.10 (Predicted)[7]
LogP	0.478[5]

Chemical Reactivity

The chemical behavior of **dimethyl pyridine-2,6-carboxylate** is primarily governed by the interplay of the electron-deficient pyridine ring and the two ester functional groups.

- **Pyridine Ring:** The nitrogen atom in the pyridine ring imparts a weak basic character and can act as a coordination site for metal ions. The aromatic ring itself can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the carboxylate groups makes it less reactive than pyridine itself.
- **Ester Groups:** The ester functionalities are susceptible to a variety of nucleophilic acyl substitution reactions, including:
 - **Hydrolysis:** In the presence of acid or base, the ester groups can be hydrolyzed to the corresponding carboxylic acids, yielding pyridine-2,6-dicarboxylic acid.
 - **Transesterification:** Treatment with an alcohol in the presence of a suitable catalyst (acid or base) can lead to the exchange of the methyl groups for other alkyl or aryl groups.
 - **Reduction:** The ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride.

A logical diagram illustrating these key chemical transformations is provided below.



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Key Chemical Reactions of **Dimethyl Pyridine-2,6-carboxylate**

Experimental Protocols

Synthesis of Dimethyl Pyridine-2,6-carboxylate

This protocol is adapted from a literature procedure for the esterification of pyridine-2,6-dicarboxylic acid.^[1]

Materials:

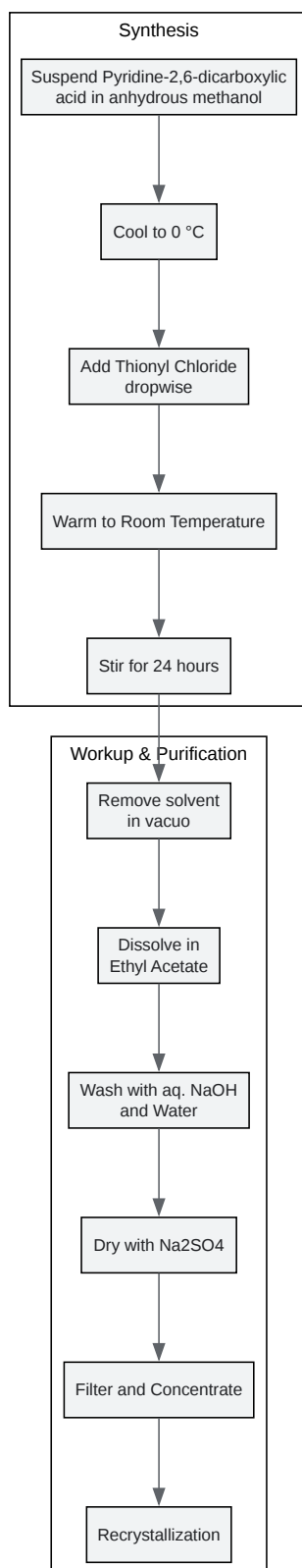
- Pyridine-2,6-dicarboxylic acid
- Anhydrous methanol
- Thionyl chloride (SOCl_2)
- Ethyl acetate (EtOAc)
- 5% aqueous sodium hydroxide (NaOH)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottomed flask
- Stirring apparatus
- Dropping funnel
- Reflux condenser
- Rotary evaporator
- Separatory funnel

Procedure:

- In a round-bottomed flask, suspend pyridine-2,6-dicarboxylic acid (1.0 eq) in anhydrous methanol.
- Cool the stirred suspension to 0 °C in an ice bath.

- Add thionyl chloride (3.0 eq) dropwise to the suspension via a dropping funnel, maintaining the temperature at 0 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir the reaction mixture for 24 hours at room temperature.
- Remove the solvent in vacuo using a rotary evaporator.
- Dissolve the residue in ethyl acetate.
- Wash the organic layer with a 5% aqueous solution of sodium hydroxide, followed by water.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- The crude product can be further purified by recrystallization.

The following diagram illustrates the workflow for the synthesis and purification of **dimethyl pyridine-2,6-carboxylate**.



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Workflow for the Synthesis and Purification

Spectroscopic Characterization

¹H NMR Spectroscopy:

- Solvent: CDCl₃
- Chemical Shifts (δ):
 - 8.32 ppm (d, J = 8.0 Hz, 2H)
 - 8.04 ppm (t, J = 8.0 Hz, 1H)
 - 4.04 ppm (s, 6H)[\[1\]](#)

Infrared (IR) Spectroscopy:

- The IR spectrum of **dimethyl pyridine-2,6-carboxylate** is characterized by strong absorption bands corresponding to the C=O stretching of the ester groups, typically around 1730-1750 cm⁻¹. Other significant bands include those for C-O stretching and the aromatic C-H and C=C/C=N vibrations of the pyridine ring.

Mass Spectrometry (MS):

- In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 195.

Applications in Research and Development

Dimethyl pyridine-2,6-carboxylate is a valuable precursor in the synthesis of various functional molecules:

- **Ligand Synthesis:** It is frequently used to synthesize pincer-type ligands that can coordinate with a variety of metal ions. These metal complexes have applications in catalysis and materials science.
- **Macrocycle Formation:** The diester can be reacted with diamines or diols to form macrocyclic compounds, which are of interest in host-guest chemistry and as ionophores.

- **Pharmaceutical Intermediates:** The pyridine-2,6-dicarboxylic acid scaffold is present in several biologically active molecules. **Dimethyl pyridine-2,6-carboxylate** serves as a key intermediate for the synthesis of these compounds and their analogs for drug discovery programs. For instance, it can be a starting material for the synthesis of derivatives of nifedipine, a calcium channel blocker.[5]

Safety Information

- **Hazard Statements:** Causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[4]
- **Precautionary Statements:** Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

This technical guide provides a solid foundation for researchers and professionals working with **dimethyl pyridine-2,6-carboxylate**. For more specific applications and advanced synthetic methodologies, consulting the primary literature is recommended.

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